2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H4F16O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 1H,1H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,3-pentafluoropropanol and 1H,1H-perfluorohexanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,3,3,3-pentafluoropropanol and 1H,1H-perfluorohexanol.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in medical imaging agents is ongoing.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups can form strong interactions with other fluorinated molecules, enhancing its stability and reactivity. These interactions are crucial in its applications in drug delivery and polymer science .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoro-1-propanol
- Methyl 2,2,3,3,3-Pentafluoropropyl Ether
Uniqueness
2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups and carbonate functionality. This combination imparts exceptional chemical stability and reactivity, making it highly valuable in specialized applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C10H4F16O3 |
---|---|
Molecular Weight |
476.11 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H4F16O3/c11-4(12,1-28-3(27)29-2-5(13,14)9(21,22)23)6(15,16)7(17,18)8(19,20)10(24,25)26/h1-2H2 |
InChI Key |
INVAGXFLVBYMGG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.